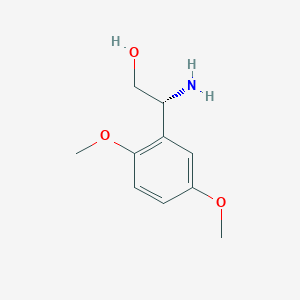

(R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol

Description

Contextual Significance in Modern Organic Synthesis

The primary significance of (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol in the context of organic synthesis is intrinsically linked to the development and understanding of its parent drug, midodrine. The synthesis of arylethanolamines is a well-established area of organic chemistry, often involving the reduction of corresponding α-amino ketones or the addition of organometallic reagents to α-amino aldehydes. A common synthetic route to the racemic mixture of 2-amino-2-(2,5-dimethoxyphenyl)ethanol (B15325015) involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol. chemicalbook.com This reaction is typically carried out at controlled low temperatures, for instance, between -10°C and 0°C.

Beyond its role as a metabolite, its application as a chiral building block or auxiliary in broader organic synthesis is not extensively documented in publicly available scientific literature.

Importance of Stereochemical Purity in Arylethanolamine Research

The significance of stereochemistry in the pharmacological activity of drug molecules is a fundamental principle in medicinal chemistry. tutorchase.comnih.govresearchgate.netslideshare.net For arylethanolamines, which often interact with chiral biological targets such as receptors and enzymes, the spatial arrangement of substituents around the chiral center can dramatically influence their biological effects. tutorchase.comnih.gov

Different enantiomers of a chiral drug can exhibit quantitative differences in potency and efficacy, or even qualitatively different pharmacological activities. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or contribute to undesirable side effects. tutorchase.comnih.gov For instance, in the case of beta-adrenergic antagonists, another class of arylethanolamines, the (-)-enantiomers are typically much more biologically active than their corresponding (+)-forms. nih.gov

The absolute configuration of the stereocenter in this compound is crucial for its specific interaction with its biological targets. Therefore, the development of stereoselective synthetic methods or efficient chiral resolution techniques is paramount to ensure the production of the enantiomerically pure compound for research and potential therapeutic applications.

Historical and Current Trajectories in Substituted Phenethylamine (B48288) Analog Research

The study of substituted phenethylamines has a rich history, dating back to the late 19th and early 20th centuries. wikipedia.orgresearchgate.net This broad class of compounds, characterized by a phenethylamine backbone, has been a fertile ground for the discovery of a wide range of biologically active molecules. nih.govwikipedia.org

Pioneering work by chemists like Alexander Shulgin in the latter half of the 20th century significantly expanded the landscape of known substituted phenethylamines, particularly those with methoxy (B1213986) substitutions on the phenyl ring, similar to the subject of this article. unodc.org His systematic exploration of structure-activity relationships within this class has had a lasting impact on the field. unodc.org

Current research in this area continues to be active, with a focus on understanding the detailed molecular interactions of these compounds with their biological targets and developing new analogs with improved selectivity and therapeutic profiles. nih.govsunyempire.edu The investigation of compounds like this compound is a part of this ongoing effort to elucidate the complex interplay between chemical structure and biological function in the phenethylamine family.

Interactive Data Tables

Below are tables summarizing the known properties of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₃ | echemi.comsigmaaldrich.com |

| Molecular Weight | 197.23 g/mol | echemi.comsigmaaldrich.com |

| Melting Point | 146-150°C (decomposes) | chemicalbook.com |

| Boiling Point (Predicted) | 364.3±42.0 °C | echemi.com |

| Density (Predicted) | 1.145±0.06 g/cm³ | echemi.com |

| Specific Optical Rotation [α]D of (R)-enantiomer | Data not available in searched sources |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,5-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |

InChI Key |

ZEXUYASSODBCDB-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)[C@H](CO)N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CO)N |

Origin of Product |

United States |

Advanced Computational Chemistry and Molecular Modeling Studies of R 2 Amino 2 2,5 Dimethoxyphenyl Ethanol

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. als-journal.comnih.gov It is widely applied to predict molecular geometries, energies, and other chemical properties. For a molecule like (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol, DFT calculations provide fundamental insights into its behavior and reactivity. nih.govosti.gov

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental DFT procedure to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers that could exist in a biological environment. chemrxiv.orgnih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound (DFT/B3LYP/6-31G(d,p)) (Note: The following data is illustrative to demonstrate typical results from a DFT calculation, as specific literature values are not available.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (ethanol backbone) | 1.53 Å |

| C-N (amino group) | 1.47 Å | |

| C-O (hydroxyl group) | 1.43 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angle | C-C-N | 110.5° |

| C-C-O (hydroxyl) | 111.2° | |

| Dihedral Angle | N-C-C-O | 65.0° (gauche) |

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps) and Global Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior. chemrxiv.org These descriptors provide a quantitative framework for predicting how the molecule will interact in a chemical reaction.

Table 2: Illustrative Electronic Properties and Global Reactivity Descriptors (DFT/B3LYP/6-31G(d,p)) (Note: The following data is illustrative, based on typical values for similar aromatic amino alcohols.)

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -5.95 eV |

| LUMO Energy | ELUMO | -0.80 eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.15 eV |

| Ionization Potential (I) | I ≈ -EHOMO | 5.95 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 0.80 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.375 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.575 eV |

| Global Softness (S) | S = 1 / (2η) | 0.194 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.21 eV |

Theoretical Prediction and Validation of Spectroscopic Data (NMR, IR)

DFT calculations can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds, which correspond to absorption peaks. Theoretical NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov

These theoretical spectra serve as powerful tools for validating experimental data and confirming the structure of a synthesized compound. For instance, a study on synthesized desglymidodrine (B1670291) reported experimental IR and NMR data. researchgate.netresearchgate.net A theoretical study would compare its calculated spectra to these experimental values to confirm the assigned structure and conformational state. mdpi.commaterialsciencejournal.org

Table 3: Comparison of Experimental and Illustrative Theoretical Spectroscopic Data for Desglymidodrine (Note: Theoretical data is illustrative. Experimental data is sourced from literature.) researchgate.net

| Data Type | Experimental Value | Illustrative Theoretical Value | Assignment |

| IR (cm⁻¹) | 3390.97 | 3405 cm⁻¹ | N-H Stretch |

| 3350.46 | 3360 cm⁻¹ | O-H Stretch | |

| 1279.81 | 1285 cm⁻¹ | Ar-O-C Stretch | |

| ¹H NMR (δ ppm) | 4.71 | 4.68 ppm | -OH proton |

| 2.67 | 2.75 ppm | -NH₂ protons | |

| 6.6-6.9 | 6.7-7.0 ppm | Aromatic protons | |

| ¹³C NMR (δ ppm) | 69.19 | 70.1 ppm | Carbinolic Carbon (-CHOH) |

| 49.02 | 48.5 ppm | Carbon attached to amine (-CHNH₂) | |

| 55.68, 56.22 | 55.8, 56.3 ppm | Methoxy (B1213986) Carbons (-OCH₃) |

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvation Effects

For this compound, an MD simulation would place the molecule in a simulated box of water to mimic physiological conditions. The simulation would reveal how the molecule rotates, folds, and interacts with surrounding water molecules. Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to understand the solvation shell structure. This information is vital for understanding how the molecule behaves before it reaches its biological target.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dovepress.comiosrjournals.org This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its protein target. nih.gov

Characterization of Potential Receptor Binding Sites and Key Interactions

Desglymidodrine is a known selective α1-adrenergic receptor agonist. nih.govmedchemexpress.com Therefore, a molecular docking study would typically place the (R)-enantiomer into the binding site of a human α1-adrenergic receptor, such as the α1A subtype, for which structural data is available. nih.gov The goal is to identify the most stable binding pose and the specific molecular interactions that stabilize the ligand-receptor complex.

The binding site of aminergic G-protein coupled receptors, including adrenergic receptors, typically features a highly conserved aspartate residue in transmembrane helix 3 (TM3), which forms a crucial ionic bond with the protonated amine of the ligand. nih.govrsc.org Other interactions, such as hydrogen bonds with serine residues in TM5 and aromatic or hydrophobic interactions with phenylalanine residues in TM6, are also common. researchgate.net

Table 4: Illustrative Molecular Docking Interactions of this compound with the Human α1A-Adrenergic Receptor (Note: This table presents hypothetical but plausible interactions based on known pharmacophores for this receptor class.)

| Interacting Residue | Helix | Interaction Type | Distance (Å) |

| Asp1063.32 | TM3 | Ionic Bond, H-Bond | 2.8 |

| Ser1885.42 | TM5 | Hydrogen Bond | 3.1 |

| Ser1925.46 | TM5 | Hydrogen Bond | 3.3 |

| Phe2886.51 | TM6 | π-π Stacking | 4.5 |

| Phe2926.55 | TM6 | Hydrophobic | 3.9 |

| Trp258ECL2 | ECL2 | Cation-π | 4.8 |

Such docking studies can explain the compound's selectivity and affinity for its target, guiding the design of more potent and selective future drug candidates. nih.govnih.gov

Predictive Modeling of Binding Modes and Affinities with Biological Macromolecules

Predictive modeling of the binding modes and affinities of this compound, the active metabolite of the prodrug Midodrine, is crucial for understanding its mechanism of action at the molecular level. nih.govdrugbank.com As an α1-adrenergic receptor agonist, its therapeutic effects are derived from its interaction with this specific biological macromolecule. drugbank.comwikipedia.org Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov

The process of molecular docking for this compound would involve several key steps. First, a high-resolution three-dimensional structure of the target, the α1-adrenergic receptor (a G-protein coupled receptor), is required. This can be obtained from crystallographic data or through homology modeling if an experimental structure is unavailable. The structure of this compound would then be generated and optimized to its lowest energy conformation. aloki.hu

Docking algorithms, such as those used in AutoDock or Schrödinger's Glide, would then be employed to systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site. nih.govmdpi.com These programs use scoring functions to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode.

For this compound, it is hypothesized that the protonated amine and the hydroxyl group on the ethanolamine (B43304) side chain form key hydrogen bonds with specific residues in the binding pocket of the α1-adrenergic receptor. The 2,5-dimethoxyphenyl ring would likely engage in hydrophobic and van der Waals interactions with non-polar residues. Molecular dynamics simulations can further refine the docked pose, providing insights into the stability of the ligand-receptor complex over time. mdpi.combiotechrep.ir

An illustrative example of the type of data generated from a molecular docking study is presented in Table 1. This table showcases the predicted binding affinities and key interacting residues for a series of hypothetical analogues of this compound with the α1A-adrenergic receptor.

Table 1: Illustrative Molecular Docking Data for this compound Analogues with the α1A-Adrenergic Receptor

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| This compound | -8.5 | Asp106, Phe288, Trp102 |

| Analogue 1 (R-group modification) | -7.9 | Asp106, Phe288 |

| Analogue 2 (Methoxy group removal) | -6.2 | Asp106 |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of a series of compounds, providing a rationale for observed biological activities and guiding the design of more potent molecules. For this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach. nih.govacs.org QSAR models aim to establish a mathematical correlation between the chemical structures of a set of molecules and their biological activity.

The development of a QSAR model for this compound analogues would begin with the compilation of a dataset of compounds with experimentally determined activities at the α1-adrenergic receptor. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that relates a selection of these descriptors to the biological activity. A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov

For this compound, a QSAR study could reveal the importance of the dimethoxy substitution pattern on the phenyl ring for receptor affinity. For instance, moving the methoxy groups to different positions or replacing them with other substituents would likely alter the electronic and steric profile of the molecule, which would be captured by the QSAR model. Studies on related dimethoxyphenyl compounds have shown that the spatial orientation of the side chain and the nature of the substituents are critical for activity at serotonergic receptors, and similar principles would apply to adrenergic receptors. acs.org

Table 2 provides an example of the type of data used in a QSAR study, showing hypothetical biological activities and key molecular descriptors for a series of analogues.

Table 2: Example Data for a QSAR Study of this compound Analogues

| Compound | Biological Activity (IC50, nM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | 50 | 0.8 | 197.23 | 2.5 |

| Analogue 3 | 120 | 1.2 | 211.26 | 3.1 |

| Analogue 4 | 25 | 0.5 | 183.20 | 2.2 |

In Silico ADMET Prediction for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early-stage filtering of compounds with potentially unfavorable pharmacokinetic or toxic profiles. nih.gov For a research compound like this compound, computational ADMET profiling can help prioritize it and its analogues for further development.

Various computational models, many of which are based on QSAR principles, are available to predict a wide range of ADMET properties. These models are typically trained on large datasets of experimental data.

Key ADMET properties that can be predicted for this compound include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution. It is known that Desglymidodrine has poor diffusion across the blood-brain barrier. wikipedia.org

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes and prediction of whether the compound is likely to be an inhibitor or inducer of these enzymes. nih.gov

Excretion: Prediction of renal clearance and interaction with transporters involved in excretion.

Toxicity: Early assessment of potential toxicities such as cardiotoxicity (e.g., hERG inhibition), mutagenicity (e.g., Ames test), and hepatotoxicity.

Table 3 presents a sample of predicted ADMET properties for this compound, illustrating the type of output generated by in silico tools.

Table 3: Illustrative In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

By generating such profiles for a series of compounds, researchers can prioritize those with the most promising balance of desired biological activity and favorable ADMET properties for synthesis and further experimental testing.

Mechanistic Investigations of R 2 Amino 2 2,5 Dimethoxyphenyl Ethanol at the Molecular and Enzymatic Levels

Enzyme Interaction Studies: Substrate Specificity, Inhibition, and Modulation

Characterization of Biotransformation Pathways and Metabolite Formation (excluding human trials)

The biotransformation of (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol involves several metabolic pathways. While detailed in vivo metabolic maps in animal models are not extensively documented in readily available literature, in vitro studies using human liver microsomes (HLMs) have provided insights into its metabolism. The primary routes of metabolism for related compounds, such as methoxyphenamine (B1676417), involve O-demethylation and hydroxylation, processes catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6. nih.gov For methoxyphenamine, this results in the formation of O-desmethylmethoxyphenamine (ODMP) and 5-hydroxymethoxyphenamine (B1197144) (5HMP). nih.gov It is plausible that this compound undergoes similar biotransformations.

Studies on the structurally related compound methamphetamine have shown that its metabolism is primarily hepatic and involves aromatic hydroxylation and N-dealkylation to form metabolites such as 4-hydroxymethamphetamine and amphetamine. drugbank.com The metabolism of methamphetamine is known to be stereoselective, a phenomenon that may also be relevant to this compound. nih.govresearchgate.netnih.gov The use of HLMs is a validated method for estimating the metabolic clearance of monoamine oxidase (MAO) substrates, another potential pathway for amine-containing compounds. nih.gov

Potential Metabolic Pathways for this compound Based on Related Compounds

| Metabolic Pathway | Key Enzymes | Potential Metabolites | Reference Compound |

|---|---|---|---|

| O-demethylation | CYP2D6 | O-desmethylated derivatives | Methoxyphenamine nih.gov |

| Hydroxylation | CYP2D6 | Hydroxylated derivatives | Methoxyphenamine nih.gov |

| Aromatic Hydroxylation | Cytochrome P450 enzymes | Aromatic hydroxylated derivatives | Methamphetamine drugbank.com |

| N-dealkylation | Cytochrome P450 enzymes | N-dealkylated derivatives | Methamphetamine drugbank.com |

Assessment of Enzymatic Conversion Kinetics and Stereoselectivity in Model Systems

For instance, the metabolism of methamphetamine is highly stereoselective. The conversion of S-(+)-methamphetamine to its metabolite S-(+)-amphetamine is approximately three times greater than the conversion of R-(-)-methamphetamine to R-(-)-amphetamine. nih.govpatsnap.com Furthermore, a smaller percentage of the R-(-)-enantiomer is converted to its para-hydroxy metabolite compared to the S-(+)-enantiomer. nih.govpatsnap.com This demonstrates that different metabolic pathways can exhibit varying degrees of stereoselectivity. nih.gov The formation of para-hydroxymethamphetamine (pOH-MA) from methamphetamine is less affected by the enantiomer administered, suggesting this pathway is less stereoselective. nih.govpatsnap.com

The study of methoxyphenamine metabolism using microsomes expressing human CYP2D6 has shown that this enzyme is responsible for both O-demethylation and hydroxylation. nih.gov The enzymatic activity can be potently inhibited by quinidine, indicating a specific interaction with the active site of CYP2D6. nih.gov Such in vitro systems are valuable for characterizing the kinetics and inhibition of metabolic pathways. pharmaron.comnih.gov

Molecular Target Identification and Receptor Binding Mechanisms

Elucidation of Ligand-Receptor Recognition and Signaling Pathway Perturbations

This compound is a selective α1-adrenergic receptor agonist. patsnap.comwikipedia.orgmedchemexpress.comwikipedia.org The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gq proteins. wikipedia.org This initiates a signaling cascade beginning with the activation of phospholipase C (PLC). patsnap.comwikipedia.org

PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comwikipedia.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic and sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). wikipedia.org In bovine corneal epithelial cells, methoxamine (B1676408) has been shown to increase intracellular Ca2+ concentration. nih.gov This elevation of intracellular Ca2+ is a key event that leads to various cellular responses, most notably smooth muscle contraction. wikipedia.org

The vasoconstrictor action of methoxamine in the rat perfused hindquarters is dependent on both intracellular and extracellular calcium, indicating that calcium influx is also a component of its mechanism. nih.gov The signaling through α1-adrenergic receptors can also activate other pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cardiac myocyte survival. nih.gov

Signaling Pathway of this compound

| Step | Molecule/Event | Description | References |

|---|---|---|---|

| 1 | Binding to α1-adrenergic receptor | This compound acts as an agonist. | patsnap.comwikipedia.orgmedchemexpress.comwikipedia.org |

| 2 | Activation of Gq protein | The receptor-agonist complex activates the associated Gq protein. | wikipedia.org |

| 3 | Activation of Phospholipase C (PLC) | Gq protein activates PLC. | patsnap.comwikipedia.org |

| 4 | Cleavage of PIP2 | PLC hydrolyzes PIP2 into IP3 and DAG. | patsnap.comwikipedia.org |

| 5 | Release of intracellular Ca2+ | IP3 binds to its receptor on the endoplasmic/sarcoplasmic reticulum, causing Ca2+ release. | wikipedia.org |

| 6 | Cellular Response | Increased intracellular Ca2+ leads to smooth muscle contraction and other effects. | wikipedia.orgnih.govnih.gov |

Probing Enantiomeric Specificity in Biological Interactions

The stereochemistry of a molecule is crucial for its biological activity, as receptors and enzymes are chiral entities. For a phenylethylamine to be an effective direct α1-receptor agonist, it is suggested that a beta-hydroxyl group is necessary when the amine-containing portion has conformational flexibility. nih.gov The spatial arrangement of the amine and aromatic ring is critical for optimal potency. nih.gov

Studies on Downstream Molecular and Cellular Effects (excluding human trials)

The activation of α1-adrenergic receptors by this compound leads to a variety of downstream molecular and cellular effects, primarily observed in animal models and in vitro preparations.

A major physiological effect is vasoconstriction of smooth muscle in various tissues, including blood vessels in the skin, gastrointestinal system, and kidney. wikipedia.org This is a direct consequence of the increased intracellular calcium levels in vascular smooth muscle cells. In isolated rat mesenteric arteries, methoxamine induces vasoconstriction, an effect that can be modulated by nitric oxide. nih.gov

In the rat uterus, the effects of methoxamine are complex, resulting from a balance between direct excitatory effects on the myometrium and vasoconstriction of uterine blood vessels. nih.gov Studies in anesthetized rats showed that methoxamine can either increase or have no effect on spontaneous uterine motility, while causing a decrease in uterine blood flow. nih.gov

At the cellular level, methoxamine has been shown to increase the overflow of ATP, ADP, and AMP from the rabbit pulmonary artery, a process that is sensitive to the α1-antagonist prazosin. medchemexpress.com In isolated bovine corneal epithelial cells, methoxamine induces an increase in intracellular calcium concentration. nih.gov In some experimental systems, high concentrations of methoxamine have been observed to have effects independent of α1-receptor activation, suggesting potential off-target interactions at higher doses.

Summary of Downstream Effects of this compound (Methoxamine) in Non-Human Studies

| System/Model | Observed Effect | Underlying Molecular Event | References |

|---|---|---|---|

| Rat Perfused Hindquarters | Vasoconstriction | Increased intracellular and extracellular Ca2+ mobilization in vascular smooth muscle | nih.gov |

| Rat Mesenteric Arteries | Vasoconstriction | α1-adrenergic receptor-mediated smooth muscle contraction | nih.gov |

| Rat Uterus | Variable effect on motility, decreased blood flow | Balance between myometrial excitation and vascular vasoconstriction | nih.gov |

| Rabbit Pulmonary Artery | Increased overflow of ATP, ADP, and AMP | α1-adrenergic receptor-mediated purine (B94841) release | medchemexpress.com |

| Bovine Corneal Epithelial Cells | Increased intracellular Ca2+ | α1-adrenergic receptor-mediated Ca2+ release from intracellular stores | nih.gov |

Applications in Advanced Chemical Synthesis and Ligand Design

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in organic synthesis, serving as versatile building blocks, chiral auxiliaries, and precursors to catalysts. acs.orgnih.gov Their bifunctional nature allows for a wide range of chemical transformations, making them invaluable in the construction of complex molecular architectures with high stereochemical control. acs.org Although the primary focus of research on (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol has been its pharmacological activity, its structure is emblematic of the chiral amino alcohols widely used in synthesis.

Asymmetric Synthesis of Pharmacologically Relevant Scaffolds

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. Chiral 1,2-amino alcohols are fundamental starting materials for creating more complex structures that are biologically active. acs.orgresearchgate.net These building blocks can be incorporated into the skeletons of natural products and pharmaceutical agents, where the defined stereochemistry of the amino alcohol is crucial for the target molecule's efficacy and selectivity. frontiersin.org General synthetic strategies often involve leveraging the existing stereocenter of the amino alcohol to direct the formation of new chiral centers, thereby building up molecular complexity in a predictable manner. Efficient synthetic routes have been developed to access a variety of chiral fragments and scaffolds from amino alcohols, including oxazolidinones, morpholinones, and lactams, which are common motifs in drug discovery. nih.govnih.gov

Design and Synthesis of Novel Chiral Ligands for Asymmetric Catalysis

The vicinal amine and alcohol functionalities of 1,2-amino alcohols make them ideal precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.govwestlake.edu.cn One of the most prominent applications is in the preparation of chiral oxazoline-containing ligands, such as bisoxazolines (BOX) and phosphinooxazolines (PHOX). nih.gov These ligands are highly effective in a multitude of metal-catalyzed reactions, including asymmetric reductions, alkylations, and aldol (B89426) reactions, often providing high levels of enantioselectivity. polyu.edu.hk The synthesis typically involves the condensation of the amino alcohol with a suitable precursor to form the oxazoline (B21484) ring, locking the chiral information into a rigid scaffold that can effectively coordinate to a metal center and create a chiral environment for catalysis. nih.gov The structural framework of this compound provides the necessary components to be potentially utilized in the synthesis of new, structurally distinct chiral ligands for a variety of catalytic transformations. westlake.edu.cnrsc.orgalfa-chemistry.com

Development of Receptor Agonists, Antagonists, and Enzyme Modulators

The most extensively documented application of this compound, also known as Desglymidodrine (B1670291) or ST 1059, is as a potent and selective α1-adrenergic receptor agonist. medchemexpress.comnih.gov It is the principal active metabolite of the prodrug Midodrine and is responsible for the therapeutic effects of the parent drug. droracle.aidrugbank.comncats.io

Its mechanism of action involves the direct stimulation of α1-adrenergic receptors located on the smooth muscle of both arteriolar and venous vasculature. droracle.ainih.gov This activation triggers a signaling cascade that results in smooth muscle contraction, leading to an increase in vascular tone and a subsequent elevation in blood pressure. nih.govderangedphysiology.com Desglymidodrine is noted for its selectivity, as it does not stimulate cardiac β-adrenergic receptors, which minimizes direct cardiac effects. droracle.aincats.io Furthermore, it diffuses poorly across the blood-brain barrier, resulting in a lack of significant central nervous system effects. droracle.ainih.gov

Research has characterized its binding affinity and functional potency at various adrenergic receptor subtypes. These findings underscore its role as a selective modulator of the adrenergic system.

| Parameter | Receptor/Tissue | Value | Reference |

|---|---|---|---|

| pKi | α1A-Adrenoceptor (Rat) | 5.89 | medchemexpress.com |

| pKi | α1B-Adrenoceptor (Rat) | 5.16 | medchemexpress.com |

| pKi | α1D-Adrenoceptor (Rat) | 5.78 | medchemexpress.com |

| pKi | α2A-Adrenoceptor (Human) | 5.83 | medchemexpress.com |

| pD2 (-log M) | Dog Isolated Femoral Veins | 4.64 | medchemexpress.com |

| pD2 (-log M) | Human Isolated Saphenous Veins | 4.48 | medchemexpress.com |

Role in Prodrug Design and the Study of Active Metabolites

This compound is a classic example of an active metabolite derived from a prodrug. apexbt.com The parent compound, Midodrine, is a glycine (B1666218) conjugate of Desglymidodrine. wikipedia.org Midodrine itself is pharmacologically inactive and requires metabolic activation to elicit its therapeutic effect. drugbank.comderangedphysiology.com

This prodrug strategy is employed to improve the pharmacokinetic properties of the active molecule. After oral administration, Midodrine is rapidly and almost completely absorbed, with a bioavailability (measured as the formation of Desglymidodrine) of 93%. drugbank.comnih.gov In the liver and other tissues, it undergoes enzymatic hydrolysis, which cleaves the glycine moiety (deglycination) to release the active Desglymidodrine. droracle.aiderangedphysiology.compharmacyfreak.com This bioconversion allows for the efficient delivery of the active agent into systemic circulation. nih.gov

The study of this metabolic pathway is crucial for understanding the pharmacokinetics and pharmacodynamics of Midodrine. The half-life of the prodrug is very short (approximately 30 minutes), while the active metabolite, Desglymidodrine, has a much longer half-life of about 3 to 4 hours, which determines the duration of the drug's effect. nih.govwikipedia.orgnih.gov

| Compound | Role | Metabolic Process | Peak Plasma Time | Elimination Half-Life | Reference |

|---|---|---|---|---|---|

| Midodrine | Prodrug | N/A (Administered form) | ~0.5 hours | ~0.5 hours | nih.govwikipedia.org |

| Desglymidodrine | Active Metabolite | Enzymatic deglycination of Midodrine | ~1-2 hours | ~3-4 hours | nih.govwikipedia.org |

Advanced Analytical Methodologies for Comprehensive Characterization and Stereochemical Assignment

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is fundamental for verifying the elemental composition of (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol. The compound has a molecular formula of C₁₀H₁₅NO₃. sigmaaldrich.com HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) with sub-parts-per-million (ppm) accuracy, allowing for the unequivocal determination of the chemical formula from the exact mass. nih.gov

In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) are employed to study the compound's fragmentation pattern. nih.gov This provides structural confirmation by breaking the molecule into smaller, predictable fragments. For this compound, the primary fragmentation pathways are characteristic of amino alcohols, typically involving alpha-cleavage adjacent to the hydroxyl and amino groups. libretexts.org

Key Fragmentation Pathways:

Alpha-cleavage: The bond between the two aliphatic carbons can break, leading to characteristic fragments.

Loss of water: Dehydration is a common fragmentation route for alcohols.

Loss of ammonia: Elimination of the amino group can also occur.

Below is a table of expected ionic fragments for 2-Amino-2-(2,5-dimethoxyphenyl)ethanol (B15325015).

| Expected Fragment Ion | Chemical Formula | Nominal m/z | Description |

| [M+H]⁺ | [C₁₀H₁₆NO₃]⁺ | 198 | Protonated parent molecule |

| [M-H₂O+H]⁺ | [C₁₀H₁₄NO₂]⁺ | 180 | Loss of water |

| [M-NH₃+H]⁺ | [C₁₀H₁₃O₃]⁺ | 181 | Loss of ammonia |

| [C₈H₉O₂]⁺ | [C₈H₉O₂]⁺ | 137 | Cleavage yielding the dimethoxybenzyl fragment |

| [CH₄NO]⁺ | [CH₄NO]⁺ | 46 | Cleavage yielding the aminomethanol (B12090428) fragment |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced 2D techniques are required for complete assignment. bldpharm.comchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this molecule, COSY would show a clear correlation between the proton on the chiral carbon (the CH-OH group) and the two diastereotopic protons of the adjacent CH₂-NH₂ group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). wikipedia.orgsdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the methoxy carbons and from the benzylic proton to various carbons in the aromatic ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for confirming stereochemistry and conformation.

The following table summarizes the key correlations expected in 2D NMR spectra for the structural elucidation of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol.

| 2D NMR Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies adjacent protons (e.g., correlations within the -CH(OH)-CH₂NH₂ moiety). |

| HSQC | ¹H – ¹³C (¹J) | Connects protons to their directly bonded carbons. |

| HMBC | ¹H – ¹³C (²⁻³J) | Establishes connectivity across the molecule (e.g., links aromatic protons to methoxy carbons). |

| NOESY | ¹H – ¹H (spatial) | Confirms through-space proximity of protons, aiding in conformational analysis. |

Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical physical properties in an achiral environment. libretexts.org To determine the enantiomeric excess (ee) of a sample of this compound, a chiral auxiliary must be added to the NMR tube.

This is commonly achieved using Chiral Shift Reagents (CSRs) , often lanthanide-based complexes (e.g., Eu(hfc)₃), or Chiral Solvating Agents (CSAs) . libretexts.org These reagents form transient diastereomeric complexes with each enantiomer of the analyte. Since diastereomers have different physical properties, the corresponding protons in the two enantiomers will resonate at slightly different frequencies in the NMR spectrum. researchgate.net By integrating the separated signals—for example, the distinct signals for the benzylic proton of the (R) and (S) enantiomers—the enantiomeric ratio and thus the enantiomeric excess (ee) can be accurately calculated. libretexts.org

Chiral Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chiral chromatography is the cornerstone for both analyzing the enantiomeric purity and for the preparative-scale separation of enantiomers. nih.gov

Chiral HPLC is the most widely used method for the enantioseparation of compounds like this compound. nih.gov Method development involves selecting an appropriate Chiral Stationary Phase (CSP) and mobile phase to achieve baseline separation of the two enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for this class of compounds. nih.govnih.gov A validated method would specify the exact column, mobile phase composition, flow rate, and detection wavelength, ensuring the method is robust, precise, and accurate for quantifying enantiomeric purity. nih.gov

The table below outlines a typical set of parameters for a chiral HPLC method.

| HPLC Parameter | Typical Specification | Purpose |

| Chiral Column | Phenomenex Lux Amylose-2 or Daicel Chiralpak series nih.gov | Provides the chiral environment for separation. |

| Mobile Phase | Heptane/Ethanol (B145695) or Hexane/Isopropanol mixture nih.gov | Elutes the compounds from the column. |

| Modifier | Small amount of an amine (e.g., diethylamine) nih.gov | Improves peak shape and resolution for basic analytes. |

| Flow Rate | 0.5 - 1.0 mL/min (analytical) | Controls the speed of the separation. |

| Detection | UV at 210, 254, or 280 nm nih.gov | Quantifies the amount of each enantiomer. |

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique that requires minimal sample and solvent, aligning with the principles of green chemistry. mdpi.com For chiral separations, a Chiral Selector (CS) is added to the background electrolyte (BGE). bio-rad.com

The mechanism involves the differential interaction of each enantiomer with the chiral selector, leading to different electrophoretic mobilities and separation times. mdpi.com Commonly used chiral selectors for amino alcohols include cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-CD), macrocyclic antibiotics, or Pirkle-type selectors. bio-rad.comnih.govnih.gov The development of a CE method involves optimizing the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for the determination of the absolute configuration of chiral molecules, provided that suitable single crystals can be obtained. nih.gov This technique offers an unparalleled level of detail regarding the spatial arrangement of atoms within a crystal lattice, thereby providing unequivocal proof of stereochemistry.

The assignment of the absolute configuration of this compound is achieved through the analysis of anomalous scattering effects in single-crystal X-ray diffraction (XRD) data. nih.govmit.edu This phenomenon arises from the interaction of X-rays with the core electrons of the constituent atoms, leading to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). mit.edued.ac.uk The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous determination of the true handedness of the molecule in the crystal. ed.ac.uk

For organic molecules composed primarily of light atoms (C, H, N, O), such as this compound, the anomalous scattering signal is inherently weak. ed.ac.uk However, modern diffractometers and advanced computational methods have made it possible to determine the absolute configuration with high confidence even in the absence of heavier atoms. mit.edu The process involves refining the crystal structure against the diffraction data and calculating the Flack parameter, where a value close to zero for the correct enantiomer confirms the assigned stereochemistry. ed.ac.uk

A combination of techniques, such as X-ray diffraction paired with circular dichroism (CD) spectroscopy or enantioselective chromatography, can provide further corroboration of the absolute configuration. nih.gov

Table 1: Crystallographic Data for Absolute Configuration Determination

| Parameter | Description | Typical Value/Observation for (R)-enantiomer |

| Crystal System | The symmetry system to which the crystal belongs. | To be determined experimentally. |

| Space Group | The specific symmetry group of the crystal. | Must be non-centrosymmetric for a chiral molecule. ed.ac.uk |

| Flack Parameter (x) | A parameter that indicates the relative proportion of the inverted structure in the crystal. | A value close to 0 with a small standard uncertainty confirms the (R) configuration. ed.ac.uk |

| Anomalous Scattering | The effect that allows for the determination of absolute configuration. | Measurable, though may be weak for light-atom structures. mit.edu |

Beyond establishing absolute stereochemistry, X-ray crystallography provides invaluable insights into the solid-state architecture of this compound. The analysis of the crystal structure reveals how individual molecules are arranged in the unit cell, the fundamental repeating unit of the crystal. This includes the identification and characterization of intermolecular interactions that govern the crystal packing, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the dimethoxyphenyl ring.

The amino and hydroxyl groups in this compound are capable of participating in a network of hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, can be accurately determined from the crystallographic data. Understanding the hydrogen bonding network is critical as it influences physical properties such as melting point, solubility, and crystal morphology.

Table 2: Key Intermolecular Interactions in the Crystal Structure

| Interaction Type | Potential Donor/Acceptor Groups | Significance |

| Hydrogen Bonding | Amino group (-NH2) as donor, Hydroxyl group (-OH) as donor and acceptor, Methoxy groups (-OCH3) as potential weak acceptors. | Primary determinant of crystal packing and stability. |

| van der Waals Forces | All atoms in the molecule. | Contribute to the overall cohesive energy of the crystal. |

| π-π Stacking | Phenyl rings of adjacent molecules. | May influence the packing arrangement and electronic properties. |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the CD effect, provides a unique spectral fingerprint for a given enantiomer and is highly sensitive to its stereochemistry and conformation in solution.

For this compound, the CD spectrum would be expected to show characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions of its chromophores, primarily the dimethoxyphenyl ring. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. The CD spectrum of the (S)-enantiomer would be a mirror image of the (R)-enantiomer's spectrum.

CD spectroscopy is also a valuable tool for conformational analysis. Changes in the solvent, temperature, or pH can induce conformational changes in the molecule, which in turn can lead to alterations in the CD spectrum. By correlating these spectral changes with theoretical calculations, it is possible to gain insights into the preferred solution-state conformation of this compound. Furthermore, CD spectroscopy can be employed for the quantitative analysis of enantiomeric mixtures. nih.gov

Table 3: Expected Circular Dichroism Data

| Parameter | Description | Expected Observation for (R)-enantiomer |

| Wavelength of Maxima/Minima (λ) | Wavelengths at which the most significant positive or negative CD signals occur. | Specific wavelengths related to the electronic transitions of the dimethoxyphenyl chromophore. |

| Molar Circular Dichroism (Δε) | The differential molar extinction coefficient for left and right circularly polarized light. | A characteristic positive or negative value for each electronic transition. nih.gov |

| Cotton Effect | The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band. | The sign of the Cotton effect is indicative of the stereochemistry at the chiral center. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Spectral Correlation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their local chemical environment. researchgate.netthermofisher.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The FT-IR spectrum of this compound arises from the absorption of infrared radiation corresponding to these vibrational frequencies, while the Raman spectrum results from the inelastic scattering of laser light. researchgate.net Together, they provide a comprehensive vibrational profile of the molecule.

Specific functional groups in this compound will give rise to characteristic peaks in the FT-IR and Raman spectra. For instance, the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the amino group are typically observed in the high-frequency region of the spectrum (around 3200-3600 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the aliphatic backbone, as well as the C-O stretching of the methoxy groups and the C-N stretching of the amino group, will appear at lower frequencies. The aromatic ring will also exhibit characteristic in-plane and out-of-plane bending vibrations.

By comparing the experimental FT-IR and Raman spectra with those predicted by computational methods, such as density functional theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. researchgate.netnih.gov This correlation between experimental and theoretical spectra can also provide insights into the molecular structure and intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies of the involved functional groups.

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Amino (-NH2) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| C-O (Methoxy) | C-O Stretch | 1000 - 1300 |

| C-N | C-N Stretch | 1000 - 1250 |

Future Research Directions and Emerging Trends in R 2 Amino 2 2,5 Dimethoxyphenyl Ethanol Research

Development of More Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact, improve efficiency, and lower costs. scirea.org The synthesis of chiral molecules like (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol is a prime area for the application of these sustainable practices. scirea.orgijbpas.com

Future research will likely focus on moving away from conventional synthesis methods that may involve harsh reagents or generate significant waste. ijbpas.com Key areas of development include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze chemical reactions is a cornerstone of green chemistry. mdpi.com For the synthesis of chiral arylethanolamines, enzymes such as transaminases and ketone reductases offer high stereoselectivity, often under mild reaction conditions (aqueous solutions, ambient temperature, and pressure). researchgate.net This approach can significantly increase yield and productivity while minimizing the use of hazardous materials. mdpi.com Research into developing bespoke enzymes through directed evolution could lead to highly efficient and specific catalysts for the synthesis of this compound. researchgate.net

Greener Solvents and Solvent-Free Reactions: A major goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. ijbpas.com Research is exploring the use of greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. ijbpas.comresearchgate.net In some cases, solvent-free reaction conditions have been developed, which can lead to higher yields and reduced waste. mdpi.com

Flow Chemistry: Machine-assisted flow chemistry provides enhanced control over reaction parameters such as temperature and mixing, leading to improved safety and efficiency. researchgate.net This technique is particularly well-suited for handling hazardous intermediates and can reduce solvent usage and waste generation, making it a promising tool for the sustainable scale-up of arylethanolamine synthesis. researchgate.net

Table 1: Comparison of Synthetic Approaches for Chiral Arylethanolamines

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Often involves stoichiometric use of chiral auxiliaries or resolving agents, and metal-based reducing agents. | Well-established and versatile for a wide range of substrates. | Generates significant chemical waste, may use hazardous reagents/solvents, and can have lower atom economy. |

| Asymmetric Catalysis | Uses a small amount of a chiral metal complex or organocatalyst to induce stereoselectivity. | High efficiency and selectivity, reduces waste compared to stoichiometric methods. | Catalysts can be expensive, sensitive to air/moisture, and may require removal from the final product. |

| Biocatalysis (Green Approach) | Employs enzymes (e.g., transaminases, reductases) to perform stereoselective transformations. mdpi.com | Extremely high selectivity, mild reaction conditions, environmentally benign, uses renewable resources. scirea.orgmdpi.com | Enzyme stability can be limited, substrate scope may be narrow, and requires development of specific biocatalysts. |

| Flow Chemistry (Green Approach) | Reactions are performed in a continuously flowing stream rather than a batch reactor. researchgate.net | Excellent process control, improved safety, reduced waste, and potential for automation. researchgate.net | Requires specialized equipment, and potential for channel clogging with solid byproducts. |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.gov These computational tools can accelerate the design of new molecules and predict their properties, significantly reducing the time and cost of research and development. acs.orgmdpi.com

For this compound, AI and ML can be applied in two primary areas:

De Novo Design: Deep learning architectures, such as Recurrent Neural Networks (RNNs) and Transformers, can be trained on vast libraries of existing chemical structures. acs.org These "chemical language models" learn the underlying rules of chemical syntax and semantics, allowing them to generate entirely new molecules from scratch that possess desirable properties. youtube.com This approach can be used to explore the chemical space around the arylethanolamine scaffold to design novel derivatives with potentially enhanced activity or improved physicochemical profiles. A key challenge remains ensuring the synthetic feasibility of the computer-generated molecules. nih.gov

Property Prediction: Before a novel compound is synthesized, ML models can predict a wide range of its properties. nih.gov This includes absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as pharmacokinetic parameters like plasma protein binding and bioavailability. nih.gov By using the chemical structure (often as a SMILES string) as input, these models can rapidly screen virtual libraries of designed compounds, prioritizing those with the highest probability of success. nih.gov This early-stage risk assessment helps focus laboratory efforts on the most promising candidates. mdpi.com

Table 2: Applications of AI/ML in Arylethanolamine Research

| AI/ML Application | Description | Relevant Models/Techniques | Potential Impact |

|---|---|---|---|

| De Novo Molecular Design | Generating novel chemical structures with desired characteristics. acs.org | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs), Transformers. acs.org | Rapid exploration of new derivatives of this compound with potentially novel activities. |

| Property Prediction (QSAR/QSPR) | Predicting physicochemical properties, biological activity, and ADMET profiles from molecular structure. nih.gov | Random Forest, Support Vector Machines (SVM), Graph Neural Networks (GNNs), Deep Neural Networks (DNNs). mdpi.comresearchgate.net | Prioritization of synthetic targets, reducing late-stage attrition of drug candidates. |

| Synthesis Planning | Predicting viable synthetic routes for novel molecules. | Retrosynthesis prediction models based on deep learning. nih.gov | Accelerating the transition from a virtual design to a real-world molecule by identifying efficient synthetic pathways. |

Exploration of Novel Biological Targets and Mechanistic Pathways (excluding human trials)

While some applications of arylethanolamines are well-established, ongoing research seeks to identify new biological targets and therapeutic areas. The unique structure of this compound makes it a candidate for exploring novel mechanistic pathways.

Patents related to the compound and its analogs suggest a potential role as short-chain peptidomimetics, possibly acting as GLP-1 (Glucagon-like peptide-1) receptor agonists or glucagon (B607659) receptor antagonists. chiralen.com These targets are central to metabolic regulation and are of high interest in the management of metabolic disorders. Future non-clinical research could involve:

Receptor Binding Assays: In vitro assays to quantify the binding affinity of this compound and its novel derivatives to the GLP-1 receptor and the glucagon receptor.

Cell-Based Functional Assays: Investigating the functional consequences of receptor binding, such as measuring downstream signaling molecules (e.g., cyclic AMP) in engineered cell lines to confirm agonist or antagonist activity.

Furthermore, related chemical structures like nitrovinyl compounds, which can be precursors to amino alcohols, have been shown to induce anti-proliferative and apoptotic effects in various cancer cell lines. mdpi.com These effects are sometimes mediated through pathways such as the PI3K/AKT/mTOR pathway. mdpi.com This suggests another potential research avenue exploring the activity of this compound derivatives against specific cancer cell lines, such as Burkitt's Lymphoma, and elucidating the underlying molecular mechanisms. mdpi.com

Advanced Material Science Applications of Chiral Arylethanolamine Derivatives (if applicable)

The field of material science is increasingly leveraging the unique properties of chiral molecules to create functional materials. rsc.orgresearchgate.net Chiral structures can impart specific optical, electronic, and recognition properties to materials. mdpi.com As a chiral molecule, this compound and its derivatives represent building blocks for such advanced materials.

Emerging applications for chiral arylethanolamine derivatives could include:

Chiral Photonics and Optics: Chiral materials can interact with circularly polarized light, a property useful for creating optical switches and data storage devices. mdpi.com Derivatives of arylethanolamines could be incorporated into polymers or liquid crystals to create materials with tailored chiroptical responses. mdpi.com

Chiral Separation and Catalysis: When immobilized on a solid support, such as graphene or silica (B1680970) nanoparticles, chiral molecules can create stationary phases for enantioselective chromatography, used to separate racemic mixtures. nih.gov They can also act as ligands in asymmetric catalysis, promoting the formation of one enantiomer over another in chemical reactions. magtech.com.cn The development of magnetic nanoparticles functionalized with chiral derivatives could allow for easy recovery and recycling of these catalysts. nih.gov

Chiral Sensing: Chiral materials can be used to develop sensors that can recognize and quantify other chiral molecules. nih.gov Electrodes modified with chiral arylethanolamine derivatives could potentially be used for the enantioselective detection of various analytes, which is critical in pharmaceutical analysis and biomedical diagnostics. nih.gov

Table 3: Potential Material Science Applications for Chiral Arylethanolamine Derivatives

| Application Area | Underlying Principle | Potential Derivative Type | Example Function |

|---|---|---|---|

| Chiral Photonics | Interaction with circularly polarized light. mdpi.com | Polymerizable derivatives or liquid crystal dopants. | Components in optical filters, switches, and displays. mdpi.com |

| Asymmetric Catalysis | Transfer of chirality from the catalyst to the product. magtech.com.cn | Ligands for metal complexes. | Catalyzing stereoselective reactions in fine chemical synthesis. magtech.com.cn |

| Enantioselective Separation | Differential interaction with enantiomers. | Derivatives immobilized on a solid support (e.g., silica, graphene). nih.gov | Stationary phase in HPLC columns for separating racemic mixtures. |

| Chiral Biosensing | Specific recognition of chiral biomolecules. rsc.orgresearchgate.net | Functionalized nanoparticles or electrode surfaces. | Electrochemical sensor for detecting enantiomers of drugs or amino acids. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.